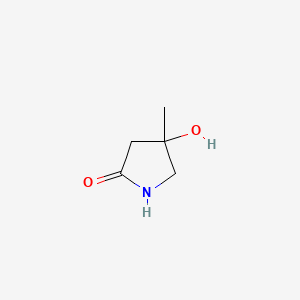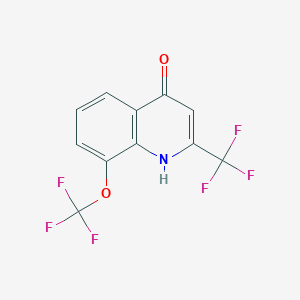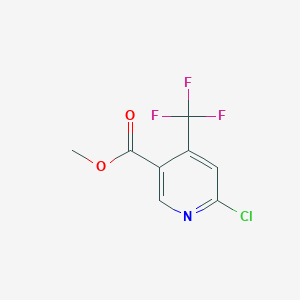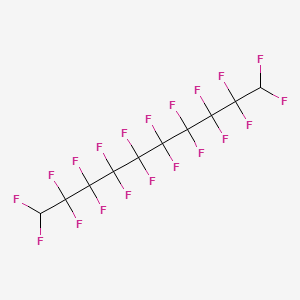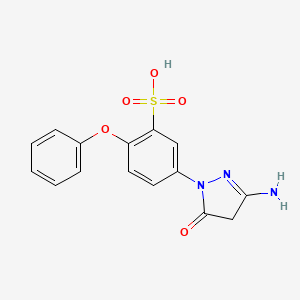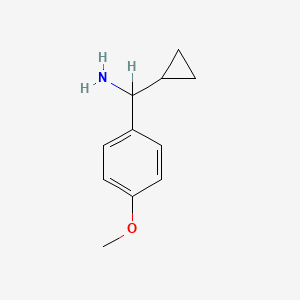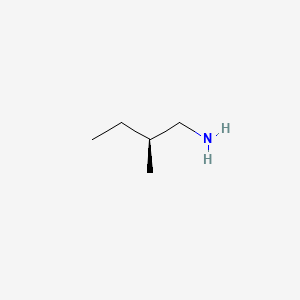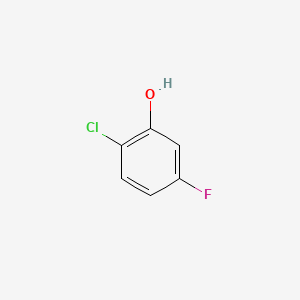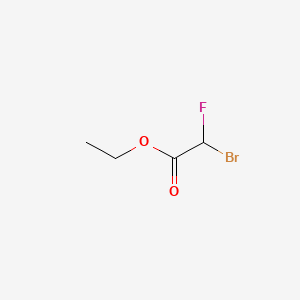
2,2-Dichlorocyclopropyl Phenyl Sulfide
描述
2,2-Dichlorocyclopropyl Phenyl Sulfide is a chemical compound with the molecular formula C9H8Cl2S and a molecular weight of 219.12 g/mol . It is known for its unique structure, which includes a cyclopropyl ring substituted with two chlorine atoms and a phenyl sulfide group. This compound is used in various scientific research fields due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dichlorocyclopropyl Phenyl Sulfide can be synthesized through the reaction of chloroform with phenyl vinyl sulfide . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the cyclopropyl ring. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to achieve the desired quality.
化学反应分析
Types of Reactions
2,2-Dichlorocyclopropyl Phenyl Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfide group to a thiol.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions often require a catalyst or base and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted cyclopropyl phenyl sulfides
科学研究应用
2,2-Dichlorocyclopropyl Phenyl Sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,2-Dichlorocyclopropyl Phenyl Sulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl ring and phenyl sulfide group contribute to its binding affinity and specificity, making it a valuable tool in biochemical studies .
相似化合物的比较
2,2-Dichlorocyclopropyl Phenyl Sulfide can be compared with other similar compounds, such as:
- Benzyl phenyl sulfide
- Methyl phenyl sulfide
- Diphenyl sulfide
- 2-(Phenylthio)aniline
- 2-(Phenylthio)ethanol
These compounds share similar structural features but differ in their chemical reactivity and applications. This compound is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical properties and reactivity .
属性
IUPAC Name |
(2,2-dichlorocyclopropyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSMJVOQUSOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369783 | |
| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63289-85-0 | |
| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2,2-dichlorocyclopropyl phenyl sulfides react with potassium tert-butoxide or pyridine?
A1: The research paper [] describes how different 2,2-dichlorocyclopropyl phenyl sulfide compounds were reacted with potassium tert-butoxide in tert-butyl alcohol or with pyridine. These reactions resulted in the opening of the cyclopropyl ring, leading to the formation of various products including enynes, butadienes, allenes, and α,β-unsaturated aldehydes containing the phenylmercapto group. Interestingly, the reaction with pyridine showed some stereoselectivity, with the trans-isomer of 1,1-dichloro-2-methyl-3-phenylmercaptocyclopropane remaining unreacted. The researchers suggest that steric effects during the ring opening process might explain this selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


